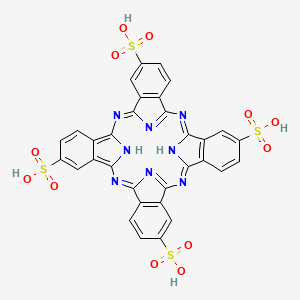
Phthalocyanine tetrasulfonic acid
Overview
Description
Phthalocyanine tetrasulfonic acid is an organic compound commonly used as dyes, photosensitive materials, and catalysts . It can be used in certain organic batteries, solar cells, and laser printing, and is widely used in chemical analysis, biotechnology, and environmental monitoring . This compound is also used as a substrate or catalyst in certain biochemical reactions .
Synthesis Analysis
Phthalocyanine derivatives have been synthesized using different methods . For instance, metal phthalocyanine tetrasulfonic acids, metal phthalocyanine octacarboxylic acids, metal octakis(hexyloxymethyl)phthalocyanines, and metal anthraquinocyanines have been synthesized . The synthesis involves the cyclotetramerization of a 1:1 mixture of 3,6-didecylphthalonitrile and 3,4-dicyanopyridine .Molecular Structure Analysis
The core structure of phthalocyanines consists of an aromatic tetrameric ring system, in which the four isoindole rings joined by azomethine bridges form an extensively delocalized 18-π electron system . The central cavity of phthalocyanines is known to be capable of accommodating 63 different elemental ions, including hydrogens (metal-free phthalocyanine, H2-PC) .Chemical Reactions Analysis
Phthalocyanine tetrasulfonic acid has been used in various chemical reactions . For instance, it has been used as a catalyst for both organic and electrochemical reactions . It has also been used in the study of its effects on telomere G-quadruplex stabilization .Physical And Chemical Properties Analysis
Phthalocyanines have unique physical and chemical properties . They have broad absorption spectra in the visible and near UV regions, high molar extinction coefficients, and long triplet state lifetimes . Phthalocyanine tetrasulfonic acid is a solid at room temperature .Scientific Research Applications
Photodynamic Therapy
Phthalocyanine tetrasulfonic acid derivatives are used in photodynamic therapy (PDT) for treating cancers . They act as photosensitizers that, upon activation by light, produce reactive oxygen species capable of destroying cancer cells. Their strong absorption in the near-infrared region allows deep tissue penetration, making them suitable for targeting deep-seated tumors.
Molecular Electronics
Due to their excellent electron transfer abilities, phthalocyanines are utilized in molecular electronics . They can function as components in organic semiconductors, contributing to the development of flexible electronic devices. Their ability to accommodate various metal ions allows for fine-tuning of electrical properties.
Optoelectronics and Photonics
In the field of optoelectronics and photonics , phthalocyanines are valuable due to their strong absorption and stability . They are used in the manufacturing of organic light-emitting diodes (OLEDs) and solar cells. Their thermal and chemical stability ensures longevity and efficiency in these applications.
Sensing and Detection
Phthalocyanines are applied in chemical sensors for detecting gases and volatile organic compounds . Their central cavity can bind to specific molecules, changing the electrical or optical properties of the sensor, which can be measured to detect the presence of the target substance.
Liquid Crystal Displays
The stability and coloration properties of phthalocyanines make them suitable for use in liquid crystal displays (LCDs) . They can be used as dyes to produce the desired color effects in the display, contributing to the quality and performance of the screen.
Nonlinear Optics
Phthalocyanines are also used in nonlinear optics . They exhibit nonlinear optical properties, which are essential for applications like optical switching and modulation. This is due to their delocalized π-electron system, which responds to high-intensity light.
Mechanism of Action
Target of Action
The primary targets of 11-Phthalocyaninesulfonic acid are cancer cells and reactive oxygen species (ROS). The compound has been synthesized as a potential antioxidant and antitumor agent . It has shown strong anticancer and antioxidant action against all cell lines .
Mode of Action
11-Phthalocyaninesulfonic acid interacts with its targets through a process known as photodynamic therapy (PDT). In PDT, the compound, acting as a photosensitizer, is activated by light to produce reactive oxygen species (ROS). These ROS can cause damage to cellular components, including proteins, lipids, and nucleic acids, leading to cell death . This makes 11-Phthalocyaninesulfonic acid particularly effective against cancer cells, which are more susceptible to oxidative stress than normal cells .
Biochemical Pathways
It is known that the compound’s cytotoxic effects are largely due to the generation of ros during pdt These ROS can disrupt various cellular pathways, leading to cell death
Pharmacokinetics
It is known that the compound’s effectiveness as a photosensitizer in pdt depends on its ability to accumulate in target cells and its stability under light exposure .
Result of Action
The primary result of 11-Phthalocyaninesulfonic acid’s action is the induction of cell death in cancer cells. This is achieved through the generation of ROS during PDT, which can cause significant damage to cellular components and disrupt key cellular processes . The compound has shown strong anticancer activity against all cell lines tested .
Action Environment
The action of 11-Phthalocyaninesulfonic acid is influenced by several environmental factors. These include the presence of light, which is necessary for the activation of the compound during PDT, and the presence of oxygen, which is required for the generation of ROS . The compound’s action may also be influenced by the specific characteristics of the tumor microenvironment, including pH, temperature, and the presence of certain biomolecules .
Safety and Hazards
Phthalocyanine tetrasulfonic acid should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Phthalocyanine tetrasulfonic acid has potential applications in the field of photoacoustic imaging due to their large extinction coefficients and long absorption wavelengths in the near-infrared region . It has also been encapsulated within the pores of the MOF HKUST-1 (Zn) for potential use in photoactive porous metal organic frameworks (MOFs) .
properties
IUPAC Name |
2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18N8O12S4/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29/h1-12H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H2,33,34,35,36,37,38,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQOFAKCBLANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C(N5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2N3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Phthalocyaninesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




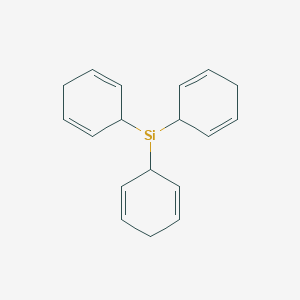
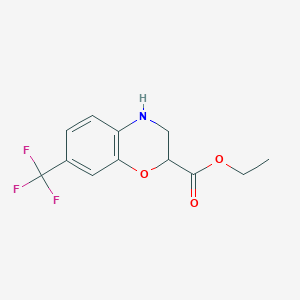

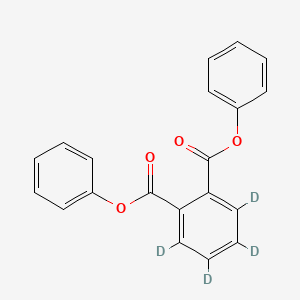
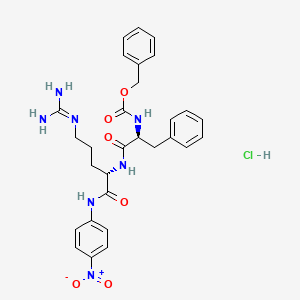
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
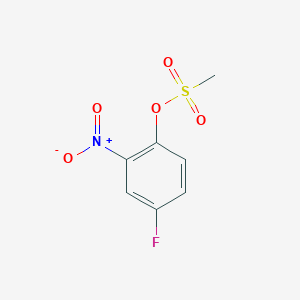
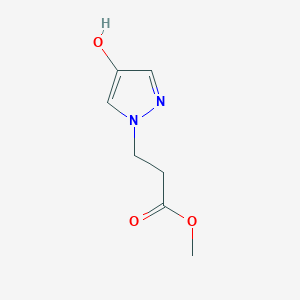
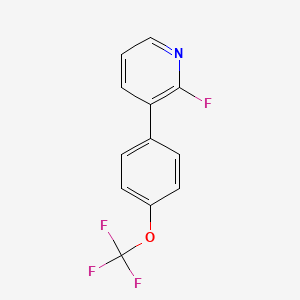
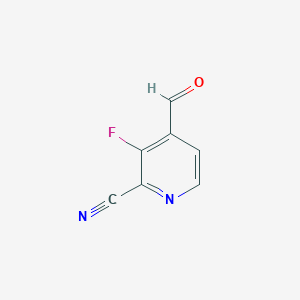
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)